Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl (4aR,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9-/m1/s1 |
InChI Key |
AKJSTTNNSBLUMU-RKDXNWHRSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]2[C@@H](C1)CCC(=S)N2 |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced naphthyridine derivatives.
Substitution: Functionalized naphthyridine derivatives with various substituents.
Scientific Research Applications
Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in pain and inflammation pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Thioxo vs. Oxo Derivatives : The thioxo group in the target compound enhances electrophilicity compared to oxo analogs, influencing reactivity in medicinal chemistry applications .
- Bicyclic vs.
- Ester Modifications : tert-Butyl esters (e.g., ) improve steric hindrance and stability under acidic conditions compared to ethyl esters .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Lipophilicity : The thioxo group increases LogP (1.8 vs. 1.2 for oxo analog), enhancing membrane permeability .
- Solubility : Ethyl esters exhibit moderate water solubility, while thiouracils require organic solvents for dissolution .
Key Observations :
- GPCR Targeting: The target compound’s bicyclic structure mimics privileged scaffolds in GPCR drug discovery, offering advantages over monocyclic thiouracils in receptor binding .
- Therapeutic Scope : Thiouracils () are explored for kinase inhibition, while the target compound and Tezampanel () focus on neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
